molecular formula C19H12 B12810683 Benzo(ghi)fluoranthene, methyl- CAS No. 1206795-73-4

Benzo(ghi)fluoranthene, methyl-

Cat. No.: B12810683
CAS No.: 1206795-73-4
M. Wt: 240.3 g/mol
InChI Key: LQZKZMSMZPSNLW-UHFFFAOYSA-N
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Description

Benzo(ghi)fluoranthene, methyl- is a polycyclic aromatic hydrocarbon (PAH) that is part of a larger class of compounds known for their complex ring structures. These compounds are often found in the environment as a result of incomplete combustion processes. Benzo(ghi)fluoranthene, methyl- is particularly notable for its unique structure, which includes multiple fused benzene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo(ghi)fluoranthene, methyl- typically involves the cyclization of precursor molecules. One common method is the cyclization of methyl fluorene-9-carboxylate . This process involves several steps, including the formation of intermediate compounds that eventually lead to the desired PAH structure.

Industrial Production Methods

Industrial production of benzo(ghi)fluoranthene, methyl- often involves the use of high-temperature reactors to facilitate the necessary chemical reactions. The process may include the use of catalysts to improve yield and efficiency. The exact conditions can vary depending on the specific industrial setup, but generally involve temperatures ranging from 200°C to 400°C.

Chemical Reactions Analysis

Types of Reactions

Benzo(ghi)fluoranthene, methyl- can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen atoms to the compound, often resulting in the formation of quinones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Common substitution reactions include halogenation and nitration, where hydrogen atoms are replaced by halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation can be achieved using chlorine or bromine, while nitration typically involves the use of nitric acid.

Major Products

The major products formed from these reactions can vary widely. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in halogenated or nitrated derivatives.

Scientific Research Applications

Benzo(ghi)fluoranthene, methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which benzo(ghi)fluoranthene, methyl- exerts its effects is complex and involves multiple pathways. In biological systems, it can interact with DNA, leading to mutations and potentially carcinogenic effects. The compound can also generate reactive oxygen species (ROS), which can cause oxidative stress and damage to cellular components .

Comparison with Similar Compounds

Similar Compounds

    Benzo(a)pyrene: Another PAH with similar carcinogenic properties.

    Chrysene: Known for its four-ring structure and environmental persistence.

    Fluoranthene: A structural isomer with different photophysical properties.

Uniqueness

Benzo(ghi)fluoranthene, methyl- is unique due to its specific ring structure, which influences its chemical reactivity and biological effects. Its methyl group also adds to its distinct properties, affecting its solubility and interaction with other molecules .

Properties

CAS No.

1206795-73-4

Molecular Formula

C19H12

Molecular Weight

240.3 g/mol

IUPAC Name

4-methylpentacyclo[8.8.0.02,7.03,17.013,18]octadeca-1(10),2(7),3,5,8,11,13(18),14,16-nonaene

InChI

InChI=1S/C19H12/c1-11-5-6-13-9-10-14-8-7-12-3-2-4-15-16(11)18(13)19(14)17(12)15/h2-10H,1H3

InChI Key

LQZKZMSMZPSNLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=CC=CC4=C3C5=C(C=C4)C=CC(=C25)C=C1

Origin of Product

United States

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